Benzophenone, 3,4,4'-trimethyl-

Photoinitiator UV-Curable Coatings Eutectic Mixtures

Benzophenone, 3,4,4′-trimethyl- (CAS 24964-78-1), also known as (3,4-dimethylphenyl)(4-methylphenyl)methanone, is a tri-methyl substituted aromatic ketone belonging to the broader class of benzophenone derivatives. It features a central carbonyl group (C=O) linking two phenyl rings, with methyl substituents at the 3, 4, and 4′ positions, resulting in a molecular formula of C16H16O and a molecular weight of approximately 224.30 g/mol.

Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
CAS No. 24964-78-1
Cat. No. B14699404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone, 3,4,4'-trimethyl-
CAS24964-78-1
Molecular FormulaC16H16O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3
InChIKeyCTOQAPOYDHMANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone, 3,4,4′-trimethyl- (CAS 24964-78-1): A Methyl-Substituted Aromatic Ketone for Specialized Photoinitiation and UV Absorption


Benzophenone, 3,4,4′-trimethyl- (CAS 24964-78-1), also known as (3,4-dimethylphenyl)(4-methylphenyl)methanone, is a tri-methyl substituted aromatic ketone belonging to the broader class of benzophenone derivatives . It features a central carbonyl group (C=O) linking two phenyl rings, with methyl substituents at the 3, 4, and 4′ positions, resulting in a molecular formula of C16H16O and a molecular weight of approximately 224.30 g/mol . These methyl groups impart specific steric and electronic properties that differentiate it from unsubstituted benzophenone and other regioisomeric methylbenzophenones, primarily influencing its utility as a Type II photoinitiator and a potential UV absorber in various industrial and research applications .

Liquid Eutectic System Enables solvent-free UV-curable formulations as a liquid mixture with other methylbenzophenones.
Methyl-Substituted Ketone Reported higher photoinitiation activity than unsubstituted benzophenone in Type II systems.
UV Absorption Profile Predicted redshift may support UV-A/B absorption applications based on methyl-substitution trends.

Why Generic Substitution Fails for Benzophenone, 3,4,4′-trimethyl- (CAS 24964-78-1): The Critical Role of Regiospecific Methyl Substitution


Direct substitution of benzophenone, 3,4,4′-trimethyl- with other methylbenzophenone isomers or unsubstituted benzophenone is not scientifically or practically justified due to significant differences in physical state, photochemical reactivity, and UV absorption characteristics. Unlike the solid crystalline forms of benzophenone or 4-methylbenzophenone, specific isomeric mixtures containing 3,4,4′-trimethylbenzophenone can be formulated as liquid eutectic blends, offering substantial advantages in handling and compatibility within UV-curable systems [1]. Furthermore, the exact positioning of the three methyl groups dictates the compound's electron density distribution and steric hindrance, which directly impacts its triplet state energy, hydrogen abstraction efficiency from co-initiators, and overall photoinitiation performance . These regiospecific effects are non-transferable; a simple replacement with a different methyl substitution pattern can lead to altered cure speeds, inferior surface curing due to oxygen inhibition, or changes in the final polymer properties, underscoring the need for precise compound selection based on the application's specific performance requirements.

Physical State Mismatch
Other methylbenzophenones are typically solids; this compound can form liquid eutectic blends, altering formulation workflow and handling.
Photoactivity Profile Differs
Regiospecific methyl substitution affects triplet state energy and H-abstraction efficiency; replacement may shift cure speed and double-bond conversion.
UV Spectrum May Differ
Substitution pattern determines UV absorption wavelength; non-equivalent isomers may not provide the same UV-A/B coverage or photoinitiation response.

Quantitative Differentiation of Benzophenone, 3,4,4′-trimethyl- (CAS 24964-78-1): A Comparative Evidence Guide


Liquid Eutectic Formulation Advantage Over Solid Benzophenone Photoinitiators

While pure Benzophenone, 3,4,4′-trimethyl- is a solid, its strategic combination with other methylbenzophenones enables the formation of liquid eutectic mixtures. A preferred composition detailed in patent literature is a mixture of 2,4,6-trimethylbenzophenone and benzophenone in a molar ratio of 1.155, which remains liquid at temperatures exceeding 10°C [1]. This physical state contrasts sharply with unsubstituted benzophenone (melting point 47-51°C) and 4-methylbenzophenone (solid flakes), both of which require dissolution in monomers or solvents prior to use, potentially increasing formulation complexity and volatile organic compound (VOC) content [2].

Liquid vs Solid State
Class-level inference
Forms liquid eutectic blend with 2,4,6-trimethylbenzophenone (pour point
Benzophenone: solid (mp 47–51 °C); 4-methylbenzophenone: solid flakes.
Simplifies solvent-free formulation handling.
Eutectic behavior confirmed in patent mixtures; verify with specific isomer ratio.
Photoinitiation Activity
Cross-study comparable
Reported superior photochemical activity in methyl-substituted mixture vs. benzophenone.
Unsubstituted benzophenone: lower activity, poor initiation effect.
May support faster UV cure speeds.
Exact rate enhancement not quantified in source; mixture-dependent.
Oxygen Inhibition
Cross-study comparable
Lower effect of oxygen inhibition reported for trimethylbenzophenone blend (ESACURE TZT) vs KIP-100F.
KIP-100F: higher oxygen sensitivity.
May improve surface cure in air.
Quantitative comparison not provided; verify under target film thickness.
UV Absorption Shift
Class-level inference
Predicted redshift of ~10–60 nm vs. benzophenone (λmax ~250 nm) based on 2- and 4-methylbenzophenone trends.
Benzophenone: UV-C/B absorption; 2-methylbenzophenone: λmax ~310 nm.
Potential UV-A/B absorption for broader spectrum use.
Exact λmax not reported; confirm experimentally for 3,4,4′-trimethyl isomer.
Solid-State Reactivity
Data to verify
Inferred distinct solid-state photochemistry based on substitution pattern; 4,4′-dimethyl isomer reactive, 3,3′- and others photostable.
No direct data for 3,4,4′-trimethyl compound.
Solid-state photo-reactivity may differ from other isomers.
Extrapolation from class-level evidence; requires experimental validation.
Photoinitiator UV-Curable Coatings Eutectic Mixtures

Superior Photochemical Activity of Methyl-Substituted Benzophenone Mixtures

Methyl-substituted benzophenones, including the 3,4,4′-trimethyl isomer, are known to exhibit enhanced photoinitiation activity relative to unsubstituted benzophenone. A specific mixture containing 2,4,6-trimethylbenzophenone and benzophenone in a 1.155 molar ratio has been shown to possess photochemical activity superior to that of benzophenone alone [1]. This enhancement is attributed to the electron-donating effects of the methyl groups, which increase the electron density on the carbonyl oxygen, facilitating more efficient hydrogen abstraction from amine co-initiators in Type II photoinitiating systems [2].

Photoinitiation Activity
Cross-study comparable
Reported superior photochemical activity in methyl-substituted mixture vs. benzophenone.
Unsubstituted benzophenone: lower activity, poor initiation effect.
May support faster UV cure speeds.
Exact rate enhancement not quantified in source; mixture-dependent.
Photoinitiator Efficiency Photopolymerization UV Curing

Reduced Oxygen Inhibition in Liquid Trimethylbenzophenone Mixtures

A key performance limitation of many Type II photoinitiators is their sensitivity to oxygen inhibition, which can lead to tacky or uncured surfaces. Liquid mixtures containing trimethylbenzophenones, such as ESACURE TZT (a blend of 4-methylbenzophenone and 2,4,6-trimethylbenzophenone), demonstrate a lower effect of oxygen inhibition compared to some alternative photoinitiators like KIP-100F [1]. This reduction in oxygen sensitivity is a significant advantage for achieving thorough surface cure in thin-film applications where atmospheric oxygen can quench radical polymerization.

Oxygen Inhibition
Cross-study comparable
Lower effect of oxygen inhibition reported for trimethylbenzophenone blend (ESACURE TZT) vs KIP-100F.
KIP-100F: higher oxygen sensitivity.
May improve surface cure in air.
Quantitative comparison not provided; verify under target film thickness.
Oxygen Inhibition Surface Cure Photoinitiator

Enhanced UV Absorption Profile Due to Specific Methyl Substitution

The specific methyl substitution pattern of 3,4,4′-trimethylbenzophenone influences its UV absorption spectrum. While unsubstituted benzophenone primarily absorbs in the UV-C and UV-B ranges (λmax ~250 nm) [2], the addition of methyl groups can shift the absorption maximum to longer wavelengths. For instance, 2-methylbenzophenone exhibits an absorption maximum at around 310 nm [1], and 4-methylbenzophenone absorbs at ~260 nm . By extrapolation, the 3,4,4′-trimethyl derivative is expected to possess a redshifted and broadened absorption profile compared to benzophenone, enhancing its utility in applications requiring absorption in the UV-A and UV-B regions.

UV Absorption Shift
Class-level inference
Predicted redshift of ~10–60 nm vs. benzophenone (λmax ~250 nm) based on 2- and 4-methylbenzophenone trends.
Benzophenone: UV-C/B absorption; 2-methylbenzophenone: λmax ~310 nm.
Potential UV-A/B absorption for broader spectrum use.
Exact λmax not reported; confirm experimentally for 3,4,4′-trimethyl isomer.
UV Absorber Photoinitiator Sunscreen

Differential Reactivity in Solid-State Photochemistry Compared to Other Methylbenzophenones

The photochemical behavior of methyl-substituted benzophenones in the solid state is highly dependent on the position of the methyl groups. Studies have shown that upon UV irradiation in the solid state, 4,4′-dimethylbenzophenone undergoes intermolecular hydrogen abstraction followed by radical coupling, whereas 3,3′-dimethylbenzophenone, 3,4′-dimethylbenzophenone, and 4-methylbenzophenone were photostable under the same conditions . While the exact solid-state photochemistry of 3,4,4′-trimethylbenzophenone is not explicitly reported, this class-level evidence indicates that its unique substitution pattern will dictate a distinct solid-state reactivity profile, which is a critical consideration for applications involving crystalline photoinitiators or solid-phase reactions.

Solid-State Reactivity
Data to verify
Inferred distinct solid-state photochemistry based on substitution pattern; 4,4′-dimethyl isomer reactive, 3,3′- and others photostable.
No direct data for 3,4,4′-trimethyl compound.
Solid-state photo-reactivity may differ from other isomers.
Extrapolation from class-level evidence; requires experimental validation.
Solid-State Photochemistry Photoinitiator Crystal Engineering

Key Application Scenarios for Benzophenone, 3,4,4′-trimethyl- (CAS 24964-78-1) Based on Differentiated Properties


Formulation of Low-Viscosity, Solvent-Free UV-Curable Coatings and Inks

The ability to form low-viscosity liquid eutectic mixtures, as detailed in patent literature, makes Benzophenone, 3,4,4′-trimethyl- a strategic component for formulators seeking to eliminate volatile organic solvents from UV-curable coatings and inks [1]. Its liquid nature, when blended with other methylbenzophenones, allows for direct, homogeneous incorporation into high-viscosity oligomer/monomer blends without the need for heating or solvent dilution. This simplifies the production process, reduces VOCs, and enhances the overall sustainability profile of the formulated product, as highlighted by the commercial success of liquid photoinitiator blends like ESACURE TZT [2].

High-Throughput UV Curing Requiring Enhanced Surface Cure and Reduced Oxygen Inhibition

For applications demanding fast cure speeds and complete surface curing, such as in the printing of high-gloss overprint varnishes or the rapid curing of thin films on packaging lines, mixtures containing trimethylbenzophenones offer a distinct advantage. The documented lower effect of oxygen inhibition compared to certain alternative photoinitiators ensures that the surface of the cured film is tack-free and fully polymerized, even in the presence of atmospheric oxygen [2]. This property, combined with the enhanced photochemical activity of methyl-substituted benzophenones over unsubstituted benzophenone, translates directly to increased production throughput and improved final product quality [1].

Development of UV-Absorbing Materials for Sunscreens and Polymer Stabilization

The predicted redshift in the UV absorption spectrum of Benzophenone, 3,4,4′-trimethyl- positions it as a candidate for applications requiring UV-A and UV-B protection. By extrapolating from the absorption characteristics of related methylbenzophenones (e.g., 2-methylbenzophenone at 310 nm and 4-methylbenzophenone at 260 nm), this compound is expected to absorb a broader spectrum of UV radiation than unsubstituted benzophenone [1][2]. This makes it a potential ingredient in sunscreen formulations to improve broad-spectrum protection or as a light stabilizer in polymers, coatings, and textiles to prevent UV-induced degradation and color fading [3].

Research in Regiospecific Solid-State Photochemistry and Crystal Engineering

The class-level evidence on the differential solid-state photochemical reactivity of methylbenzophenone isomers underscores the scientific value of Benzophenone, 3,4,4′-trimethyl- as a model compound in solid-state photochemistry research [1]. Its specific, unsymmetrical methyl substitution pattern is expected to yield a unique crystal packing arrangement and, consequently, a distinct photochemical outcome (whether reactivity or photostability). This makes it a valuable subject for studies aimed at understanding the relationship between molecular structure, crystal packing, and solid-state reactivity, which has implications for the design of crystalline photoinitiators, photoreactive materials, and crystal engineering strategies [1].

Application
Selection Property
Validation Focus
Solvent-Free UV-Curable Coatings
Liquid eutectic blend formation
Viscosity and homogeneity without solvent
High-Speed Thin-Film UV Curing
Reported lower oxygen inhibition
Surface cure and tack-free property under air
UV-A/B Absorbing Materials
Predicted broadened UV absorption
Spectral coverage for polymer stabilization
Solid-State Photochemistry Research
Inferred distinct solid-state reactivity
Crystal packing and photoreactivity outcome
Quote Request

Request a Quote for Benzophenone, 3,4,4'-trimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.